
(2S)-2-(1,1-Diphenylethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(1,1-Diphenylethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a diphenylethyl group attached to the second carbon of the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing (2S)-2-(1,1-Diphenylethyl)pyrrolidine involves the reaction of an (S)-1-protected-3-(sulfonyloxy)-pyrrolidine with diphenylacetonitrile in the presence of a base. The protecting group is then removed under mild conditions to yield the desired product . Another approach involves the use of triflic acid to mediate the formation of pyrrolidine derivatives via tandem alkynyl aza-Prins–Ritter reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(1,1-Diphenylethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(1,1-Diphenylethyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of (2S)-2-(1,1-Diphenylethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylethyl group can enhance the binding affinity of the compound to its target, thereby modulating its activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diphenylethylbenzene: This compound shares the diphenylethyl group but differs in the core structure.
Biphenyl: An aromatic hydrocarbon with a similar structural motif but lacking the pyrrolidine ring.
Uniqueness
(2S)-2-(1,1-Diphenylethyl)pyrrolidine is unique due to its chiral nature and the presence of both the pyrrolidine ring and the diphenylethyl group. This combination of features makes it a valuable compound in asymmetric synthesis and other specialized applications.
Eigenschaften
CAS-Nummer |
920756-62-3 |
|---|---|
Molekularformel |
C18H21N |
Molekulargewicht |
251.4 g/mol |
IUPAC-Name |
(2S)-2-(1,1-diphenylethyl)pyrrolidine |
InChI |
InChI=1S/C18H21N/c1-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3/t17-/m0/s1 |
InChI-Schlüssel |
MKODEDNRWUSLPQ-KRWDZBQOSA-N |
Isomerische SMILES |
CC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B12624444.png)
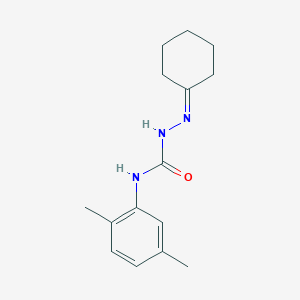
![1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]-](/img/structure/B12624454.png)
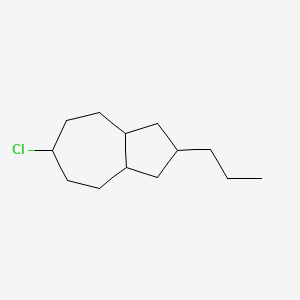
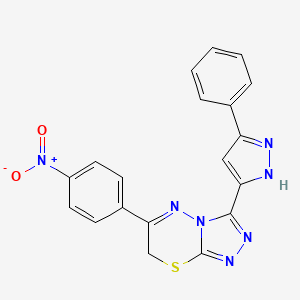
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate](/img/structure/B12624472.png)
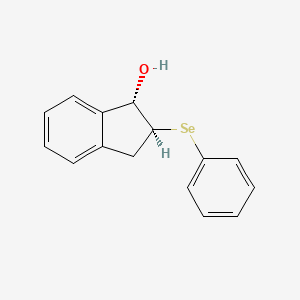

![(2Z)-2-(1,3-benzothiazol-2-yl)-3-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B12624484.png)

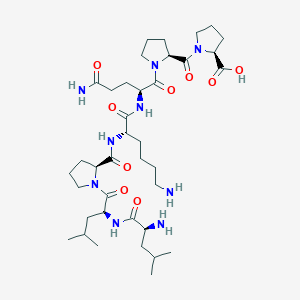
![4-(4-Methoxyphenyl)-4-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12624508.png)
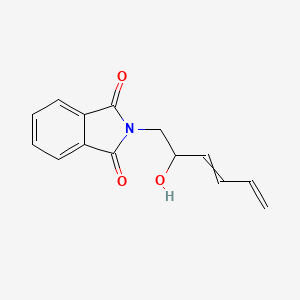
![6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B12624525.png)
